N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549006-77-9
VCID: VC11809262
InChI: InChI=1S/C18H22N6O2S/c1-14-10-17(24-18(21-14)19-13-20-24)23-9-8-16(11-23)22(2)27(25,26)12-15-6-4-3-5-7-15/h3-7,10,13,16H,8-9,11-12H2,1-2H3
SMILES: CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol

N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide

CAS No.: 2549006-77-9

Cat. No.: VC11809262

Molecular Formula: C18H22N6O2S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide - 2549006-77-9

Specification

CAS No. 2549006-77-9
Molecular Formula C18H22N6O2S
Molecular Weight 386.5 g/mol
IUPAC Name N-methyl-N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C18H22N6O2S/c1-14-10-17(24-18(21-14)19-13-20-24)23-9-8-16(11-23)22(2)27(25,26)12-15-6-4-3-5-7-15/h3-7,10,13,16H,8-9,11-12H2,1-2H3
Standard InChI Key LSDRXNIODSLJQG-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Canonical SMILES CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4

Introduction

Synthesis Pathway

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors:

  • Formation of the Triazolo[1,5-a]pyrimidine Core:

    • The triazolo[1,5-a]pyrimidine ring is constructed through cyclization reactions involving hydrazines and pyrimidine derivatives.

    • Substitution at position 5 with a methyl group is achieved using alkylating agents.

  • Incorporation of the Pyrrolidinyl Group:

    • The pyrrolidin-3-yl moiety is introduced via nucleophilic substitution or reductive amination.

  • Attachment of the Phenylmethanesulfonamide Group:

    • The sulfonamide is synthesized by reacting phenylmethanesulfonyl chloride with an amine precursor (e.g., N-methylamine).

Reaction Scheme

text
Step 1: Cyclization → Triazolo[1,5-a]pyrimidine Step 2: Substitution → Pyrrolidin-3-yl derivative Step 3: Sulfonamide coupling → Final compound

Biological Activity and Applications

The compound's structure suggests potential pharmacological applications due to the following:

Antimicrobial Activity

Sulfonamides and triazole derivatives are well-known for their antimicrobial properties:

  • The sulfonamide group can inhibit bacterial dihydropteroate synthase enzymes.

  • The triazolo[1,5-a]pyrimidine scaffold has been explored for anti-tuberculosis activity by targeting mycobacterial ATP synthase .

Antifungal Potential

Triazole-based compounds have demonstrated efficacy against fungal pathogens such as Candida albicans . This compound may exhibit similar antifungal activity due to its structural similarity to known antifungal agents.

Potential Limitations and Future Directions

While promising, challenges remain in optimizing this compound for clinical use:

  • Toxicity Studies: Sulfonamides can cause hypersensitivity reactions; further safety profiling is required.

  • Pharmacokinetics: Modifications to improve metabolic stability and reduce clearance rates may be necessary.

  • Broad-Spectrum Activity: Expanding studies to include additional pathogens could reveal broader therapeutic potential.

Future work should focus on:

  • High-throughput screening against diverse biological targets.

  • Development of analogs with improved physicochemical properties.

  • In vivo efficacy studies in relevant disease models.

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